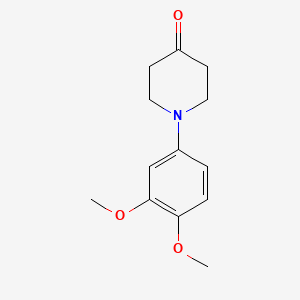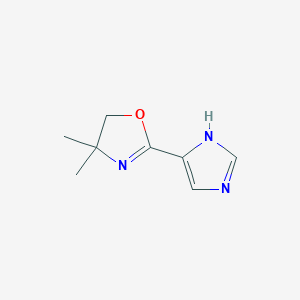
コニバプタン-d4
概要
説明
コニバプタン-d4は、抗利尿ホルモンバソプレシンの非ペプチド阻害剤であるコニバプタンの重水素化形態です。 これは、主にさまざまな分析方法におけるコニバプタンの定量化のための内部標準として使用されます 。 コニバプタン自体は、血液中のナトリウム濃度が低い状態である低ナトリウム血症の治療に使用されます .
科学的研究の応用
Conivaptan-d4 is primarily used in scientific research as an internal standard for the quantification of Conivaptan in biological samples. This is particularly useful in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug concentrations is crucial. Additionally, Conivaptan-d4 can be used in studies investigating the metabolism and excretion of Conivaptan .
作用機序
コニバプタン-d4は、コニバプタンの重水素化形態であるため、同じ作用機序を共有しています。 コニバプタンは、アルギニンバソプレシン受容体V1AとV2の二重拮抗薬です。 これらの受容体を阻害することにより、コニバプタンはバソプレシンの作用を阻止し、電解質の有意な損失なしに遊離水の排泄量を増加させます(利尿作用)。 これは、低ナトリウム血症の患者さんの血清ナトリウム濃度を上昇させるのに役立ちます .
生化学分析
Biochemical Properties
Conivaptan-d4 interacts with the vasopressin receptors V1a and V2 . The level of arginine vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney .
Cellular Effects
Conivaptan-d4 influences cell function by antagonizing the V2 receptors in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This leads to an increase in net fluid loss, increased urine output, and decreased urine osmolality .
Molecular Mechanism
The molecular mechanism of Conivaptan-d4 involves its antagonistic action on the V2 receptors of AVP in the renal collecting ducts . This antagonism results in aquaresis, or excretion of free water .
Temporal Effects in Laboratory Settings
In laboratory settings, Conivaptan-d4 has been shown to rapidly decrease in the first 2 minutes of rat liver microsomes (RLMs) incubation and the conversion reached a plateau for the remainder of the incubation period . The in vitro half-life (t 1/2) was estimated at 11.51 minutes and the intrinsic clearance (CL in) was 13.8±0.48 ml/min/kg .
Dosage Effects in Animal Models
In animal models, Conivaptan-d4 has been shown to increase urine volume and free water clearance . In heart failure models, it improved hemodynamic parameters and free water excretion .
Metabolic Pathways
Conivaptan-d4 is metabolized by the CYP3A4 isozyme . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan-d4, respectively .
Subcellular Localization
Based on its mechanism of action, it is likely to localize to the renal collecting ducts where it interacts with the V2 receptors .
準備方法
コニバプタン-d4の合成には、コニバプタンの分子構造に重水素原子を組み込むことが含まれます。 これは、重水素化試薬や溶媒の使用など、さまざまな合成経路によって達成できます。 This compoundの具体的な反応条件や工業的生産方法は広く文書化されていませんが、一般的には、分子中の水素原子が重水素で置換される重水素交換反応の原理に従います .
化学反応の分析
コニバプタン-d4は、非重水素化対応物と同様に、さまざまな化学反応を起こします。 これらには以下が含まれます。
酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: 置換反応には、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基で置換することが含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
This compoundは、主に生物学的サンプルにおけるコニバプタンの定量化のための内部標準として、科学研究で使用されます。 これは、薬物濃度の正確な測定が不可欠な薬物動態および薬力学研究で特に役立ちます。 さらに、this compoundは、コニバプタンの代謝と排泄を調べる研究に使用できます .
類似化合物との比較
コニバプタン-d4は、重水素化されているため、分析方法で内部標準として特に有用であり、ユニークです。 類似の化合物には以下が含まれます。
トルバプタン: 低ナトリウム血症の治療に使用される別のバソプレシン受容体拮抗薬。
リキシバプタン: 選択的なバソプレシンV2受容体拮抗薬。
モザバプタン: 同様の用途を持つ非ペプチドバソプレシン受容体拮抗薬。
特性
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-(Methylsulfonyl)benzyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B1647921.png)

![Benzo[1,3]dioxol-5-yl-(3-methoxy-phenyl)-methanone](/img/structure/B1647924.png)



